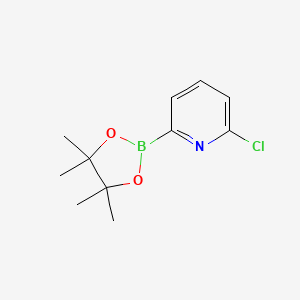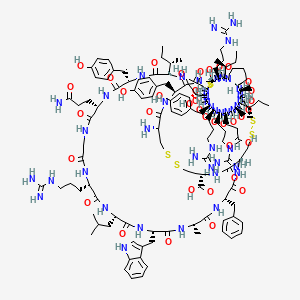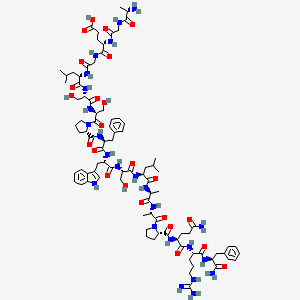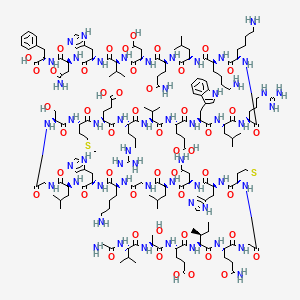
2-Ethoxy-6-fluorophenylboronic acid
Übersicht
Beschreibung
2-Ethoxy-6-fluorophenylboronic acid (2-EFPA) is an organoboron compound that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that has been used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-EFPA has attracted attention for its potential use in medicinal chemistry and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis 2-Ethoxy-6-fluorophenylboronic acid is a valuable building block in organic synthesis . It’s used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Medicinal Chemistry This compound is a specific reagent used in medicinal chemistry and drug development . It has high utility in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .
3. Material Science In the field of material science, 2-Ethoxy-6-fluorophenylboronic acid could potentially be used as a building block in the synthesis of complex organic molecules with specific functionalities due to the presence of both the ethoxy and fluorine groups.
4. Analytical Chemistry In analytical chemistry, 2-Ethoxy-6-fluorophenylboronic acid can be used for the analysis of chemical properties and reactions . Its properties such as melting point and molecular weight can be analyzed .
5. Biochemistry In biochemistry, 2-Ethoxy-6-fluorophenylboronic acid can be used in the study of biochemical reactions and processes . Its interactions with other biochemical compounds can be analyzed .
6. Pharmaceutical Research 2-Ethoxy-6-fluorophenylboronic acid can be used in pharmaceutical research for the development of new drugs . The compound’s unique properties, such as its ability to form stable bonds with carbon, make it a valuable tool in the creation of complex pharmaceutical compounds .
7. Environmental Science In environmental science, 2-Ethoxy-6-fluorophenylboronic acid can be used in the study of chemical reactions and processes in the environment . Its interactions with other environmental compounds can be analyzed .
8. Chemical Engineering In chemical engineering, 2-Ethoxy-6-fluorophenylboronic acid can be used in the development of new materials and processes . Its unique properties can contribute to the design of innovative chemical processes .
9. Polymer Chemistry In the field of polymer chemistry, 2-Ethoxy-6-fluorophenylboronic acid can be used in the synthesis of polymers with specific properties . The boronic acid group can react with other monomers to form polymers with unique characteristics .
10. Bioconjugation 2-Ethoxy-6-fluorophenylboronic acid can be used in bioconjugation, a chemical strategy that involves coupling two biomolecules together . The boronic acid group can react with saccharides, amines, or thiols present on biomolecules, enabling the creation of bioconjugates for various applications in biology and medicine .
11. Sensor Development In sensor development, 2-Ethoxy-6-fluorophenylboronic acid can be used in the design of chemical sensors . The boronic acid group can interact with various analytes, leading to changes in properties that can be detected .
12. Catalysis 2-Ethoxy-6-fluorophenylboronic acid can be used in catalysis, where it can act as a ligand for transition metal catalysts . The boronic acid group can coordinate to metals, influencing the reactivity and selectivity of the catalyst .
Eigenschaften
IUPAC Name |
(2-ethoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTVQOQSGKXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584406 | |
| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-fluorophenylboronic acid | |
CAS RN |
957062-68-9 | |
| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)


![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)






![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)


